(3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate benzaldehyde derivatives with pyrrolidinone precursors. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under optimized conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of pyrrolidinones are explored for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(4-bromobenzylidene)-1-(4-bromophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-methylbenzylidene)-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C23H15Cl2NO |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H15Cl2NO/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)26(23(18)27)21-12-10-20(25)11-13-21/h1-15H/b18-14+ |
InChI Key |
XVTMYLFNDWBWEQ-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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